molecular formula C19H19N3O B384985 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one CAS No. 615281-68-0

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B384985
CAS No.: 615281-68-0
M. Wt: 305.4g/mol
InChI Key: RRHXLXOQIMMHQH-UHFFFAOYSA-N
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Description

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a benzimidazole moiety fused with a pyrrolidinone ring. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The presence of the benzimidazole ring in this compound suggests potential biological and chemical significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one typically involves the condensation of 1-ethyl-2-nitrobenzene with 1-phenylpyrrolidin-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine . The resulting intermediate undergoes cyclization to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one has been explored for various scientific research applications:

Mechanism of Action

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-phenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-21-17-11-7-6-10-16(17)20-19(21)14-12-18(23)22(13-14)15-8-4-3-5-9-15/h3-11,14H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHXLXOQIMMHQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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